molecular formula C10H11ClO B1361563 4'-Methyl-3-chloropropiophenone CAS No. 22422-21-5

4'-Methyl-3-chloropropiophenone

Cat. No.: B1361563
CAS No.: 22422-21-5
M. Wt: 182.64 g/mol
InChI Key: DAOWEVLVOUMCEY-UHFFFAOYSA-N
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Scientific Research Applications

4’-Methyl-3-chloropropiophenone has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 4’-Methyl-3-chloropropiophenone is not detailed in the search results, it is known to be used in the synthesis of pharmaceutical compounds .

Safety and Hazards

The safety data sheet indicates that 4’-Methyl-3-chloropropiophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

While specific future directions for 4’-Methyl-3-chloropropiophenone are not detailed in the search results, it is noted that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in future chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Methyl-3-chloropropiophenone can be synthesized through the reaction of p-chlorobenzoic acid with propionic anhydride . The process involves several steps:

Industrial Production Methods

In industrial settings, the production of 4’-Methyl-3-chloropropiophenone typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-3-chloropropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents enhances its versatility in synthetic chemistry and its potential use in various industries .

Properties

IUPAC Name

3-chloro-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOWEVLVOUMCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284176
Record name 4'-Methyl-3-chloropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22422-21-5
Record name 22422-21-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Methyl-3-chloropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1-(4-methylphenyl)propan-1-one
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Synthesis routes and methods I

Procedure details

2-chloroethylpropionyl chloride (0.63 g), toluene (0.885 g), and aluminium chloride (0.8 g) were reacted in nitrobenzene (1 mL) at 0° C., followed by treatment with hydrochloric acid to obtain the title compound (0.25 g).
Quantity
0.63 g
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reactant
Reaction Step One
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0.885 g
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reactant
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0.8 g
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1 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Aluminum chloride (480 g) was suspended in methylene chloride (1125 mL). Nitromethane (195 mL) was added dropwise to the suspension and the resulting mixture was stirred for one hour at room temperature. Subsequently, toluene (321 mL) was added dropwise thereto and the mixture was stirred for one hour at room temperature. Further, to the mixture was added dropwise 3-chloropropionylchloride (289 mL) at 10-15° C. and the resultant mixture was stirred for 2 hours at room temperature. After the reaction mixture was cooled in an ice bath, ice, then methylene chloride, water, and concentrated hydrochloric acid were added to the mixture with stirring. The layers were separated, and the organic layer was washed sequentially with 1N hydrochloric acid, saturated sodium bicarbonate, and saturated brine, and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. The residue was recrystallized from a solvent mixture of hexane and ethyl acetate, to thereby obtain 457.9 g of the target compound as white crystals. Melting point: 77.5-78.5° C.
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step Two
Quantity
289 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
321 mL
Type
reactant
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1125 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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